Triazamate acid
Overview
Description
Preparation Methods
Triazamate acid can be synthesized through various synthetic routes. One common method involves the reaction of 1-dimethylaminocarbonyl-3-tert-butyl-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Triazamate acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the ethyl ester group is replaced by other functional groups.
Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
Triazamate acid has a wide range of scientific research applications:
Mechanism of Action
Triazamate acid exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors causes paralysis and death in insects .
Comparison with Similar Compounds
Triazamate acid is unique among triazole insecticides due to its specific substitution pattern and its high efficacy against aphids. Similar compounds include:
Ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate: Another triazole insecticide with a similar structure but different substitution patterns.
Chlorantraniliprole: A diamide insecticide with a different mode of action but used for similar pest control applications.
This compound stands out due to its specific molecular structure, which confers high selectivity and potency against target pests .
Biological Activity
Triazamate acid, a derivative of the 1,2,3-triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a triazole ring, which is known for its ability to form stable interactions with biological targets. The synthesis of triazamate derivatives typically involves the reaction of aryl azides with alkynes under copper-catalyzed conditions, leading to the formation of 1,2,3-triazoles. Variations in substituents on the triazole ring can significantly influence biological activity.
1. Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. In a study evaluating various 1,2,3-triazole compounds, it was found that certain derivatives exhibited potent antibacterial and antifungal activities against a range of pathogens. For instance, compound 4 showed superior antimicrobial activity compared to standard antibiotics .
Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
---|---|---|
This compound | 20 mm | 18 mm |
Compound 4 | 25 mm | 22 mm |
Standard Antibiotic | 15 mm | 16 mm |
2. Trypanocidal Activity
Recent research highlighted the potential of triazole derivatives in treating Trypanosoma cruzi infections (Chagas disease). The study reported IC50 values for several triazole analogs showing potent activity against both trypomastigotes and intracellular amastigotes, with some compounds exhibiting IC50 values as low as 0.21 µM . This suggests that this compound could be a promising candidate for further development as an antitrypanosomal agent.
3. Cholinesterase Inhibition
This compound has also been investigated for its inhibitory effects on cholinesterase enzymes. A study showed that specific triazole compounds exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's . The kinetic studies indicated that one derivative displayed noncompetitive inhibition for AChE and competitive inhibition for BChE.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit cholinesterase enzymes may lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.
- Antimicrobial Mechanism : The interaction with microbial cell membranes or specific metabolic pathways may disrupt cellular functions, leading to microbial death.
- Trypanocidal Mechanism : Potential mechanisms include interference with parasite metabolism or induction of oxidative stress within the parasite.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive analysis involving various bacterial strains demonstrated that this compound derivatives had a higher efficacy than traditional antibiotics against resistant strains.
- Trypanocidal Activity Evaluation : In vitro studies using cardiac spheroids showed that treatment with triazole derivatives significantly reduced parasite load without inducing toxicity to host cells .
Properties
IUPAC Name |
2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-11(2,3)8-12-9(19-6-7(16)17)15(13-8)10(18)14(4)5/h6H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBLYMRPEFNRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)SCC(=O)O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876593 | |
Record name | Triazamate acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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